molecular formula C23H27N3O2 B2686818 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione CAS No. 924865-53-2

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Cat. No.: B2686818
CAS No.: 924865-53-2
M. Wt: 377.488
InChI Key: VQZLVZLAMVKRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable benzyl halide and piperazine, the benzyl group is introduced via nucleophilic substitution.

    Formation of the Pyrrolidine Ring: The pyrrolidine-2,5-dione moiety can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperazine rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler piperazine derivative with known stimulant properties.

    4-Methylbenzylamine: A related compound with a similar benzyl group.

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological or chemical properties compared to its analogs.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZLVZLAMVKRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.